molecular formula C19H18N6 B10863748 5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-4-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10863748
M. Wt: 330.4 g/mol
InChI Key: IMZACHFVKVDZJM-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-7-(3-PYRIDYL)-3-(4-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-7-(3-PYRIDYL)-3-(4-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyridine or pyrimidine rings.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrrolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like this are explored for their therapeutic potential. They may act as anti-cancer agents, anti-inflammatory drugs, or antimicrobial agents, depending on their specific biological activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Other compounds in this class include various substituted pyrrolopyrimidines with different functional groups.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

What sets 5,6-DIMETHYL-7-(3-PYRIDYL)-3-(4-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE apart is its specific substitution pattern and the combination of pyridine and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

5,6-dimethyl-7-pyridin-3-yl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C19H18N6/c1-13-14(2)25(16-4-3-7-22-10-16)19-17(13)18(20)24(12-23-19)11-15-5-8-21-9-6-15/h3-10,12,20H,11H2,1-2H3

InChI Key

IMZACHFVKVDZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)C4=CN=CC=C4)C

Origin of Product

United States

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